molecular formula C8H8ClNO B12834838 Benzaldehyde, p-chloro-, O-methyloxime

Benzaldehyde, p-chloro-, O-methyloxime

Cat. No.: B12834838
M. Wt: 169.61 g/mol
InChI Key: IHNFHDNHGDDOSX-UXBLZVDNSA-N
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Description

(E)-4-Chlorobenzaldehyde O-methyl oxime is an organic compound with the molecular formula C8H8ClNO It is a derivative of 4-chlorobenzaldehyde, where the aldehyde group is converted to an oxime and further methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-4-Chlorobenzaldehyde O-methyl oxime can be synthesized through the following steps:

Industrial Production Methods

Industrial production of (E)-4-Chlorobenzaldehyde O-methyl oxime typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Chlorobenzaldehyde O-methyl oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

    Reduction: It can be reduced to amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Chlorobenzoic acid or 4-chlorobenzonitrile.

    Reduction: 4-Chlorobenzylamine.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-Chlorobenzaldehyde O-methyl oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-Chlorobenzaldehyde O-methyl oxime involves its interaction with various molecular targets. The oxime group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The chlorine atom can also engage in halogen bonding, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzaldehyde: The parent compound, which lacks the oxime and methyl groups.

    4-Chlorobenzonitrile: An oxidation product of 4-chlorobenzaldehyde.

    4-Chlorobenzylamine: A reduction product of 4-chlorobenzaldehyde.

Uniqueness

(E)-4-Chlorobenzaldehyde O-methyl oxime is unique due to the presence of both the oxime and methyl groups, which confer distinct chemical reactivity and biological activity compared to its parent compound and other derivatives .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-N-methoxymethanimine

InChI

InChI=1S/C8H8ClNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3/b10-6+

InChI Key

IHNFHDNHGDDOSX-UXBLZVDNSA-N

Isomeric SMILES

CO/N=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CON=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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